molecular formula C14H25NO9 B011642 Validoxylamine G CAS No. 106054-18-6

Validoxylamine G

Katalognummer B011642
CAS-Nummer: 106054-18-6
Molekulargewicht: 351.35 g/mol
InChI-Schlüssel: RZSPTXNJXPJAAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Validoxylamine G is a unique molecule that has been extensively studied for its potential therapeutic applications. It is a natural product that was first isolated from Streptomyces hygroscopicus in 1994. Since then, it has been synthesized and studied for its various properties.

Wissenschaftliche Forschungsanwendungen

Trehalase Inhibition and Potential Insecticide Development

Validoxylamine A, closely related to validoxylamine G, acts as a potent competitive inhibitor of trehalase. Its inhibitory activity on insect trehalase has been extensively studied, demonstrating significant potential for the development of new insecticides. Notably, validoxylamine A exhibited 100% mortality in larvae of the tobacco cutworm when injected, highlighting its insecticidal capabilities (Asano et al., 1990).

Influence on Diapause in Insects

Research on Bombyx mori, a species of silkworm, showed that validoxylamine A can induce non-diapause in eggs and prevent glycogen accumulation. This effect was attributed to the compound's ability to inhibit trehalase activity in the pupal ovary, suggesting potential applications in controlling insect life cycles (Takeda et al., 1988).

Production and Synthesis

The production of validoxylamine A, through acid-catalyzed hydrolysis of validamycin A, has been explored. Optimal conditions for this process include the use of 1 M H2SO4 and a 30% initial validamycin A concentration, highlighting a method to synthesize validoxylamine A efficiently (Jin et al., 2006). Additionally, biocatalyzed hydrolysis using honeybee β-glucosidase has been investigated as an alternative production method, showcasing the diverse approaches to synthesizing this compound (Xue et al., 2005).

Structural Analysis and Biosynthesis Pathways

The structural and functional analysis of validoxylamine A 7'-phosphate synthase involved in validamycin A biosynthesis revealed the complexity of its biosynthetic pathways. This understanding aids in the development of more efficient synthesis methods for validoxylamine A and related compounds (Zheng et al., 2012).

Potential for Developing Eco-Friendly Pesticides

The synthesis of validoxylamine A esters demonstrated improved antifungal and insecticidal activities compared to the parent compound. This suggests the potential for developing new, eco-friendly pesticides based on validoxylamine A derivatives (Lu et al., 2021).

Eigenschaften

CAS-Nummer

106054-18-6

Produktname

Validoxylamine G

Molekularformel

C14H25NO9

Molekulargewicht

351.35 g/mol

IUPAC-Name

1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2

InChI-Schlüssel

RZSPTXNJXPJAAB-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Kanonische SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Synonyme

validoxylamine G

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

One hundred grams of the crude powder containing validamycin G and validoxylamine G obtained in Example 1a) was submitted to column chromatography on Dowex 1×2 (OH- form, manufactured by Dow Chemicals; 1.8L), eluted with water to give validoxylamine G-containing fractions (eluate fractions 3-5 L; abbreviated as eluate fraction I' hereafter) and validamycin G-containing fractions (eluate fractions 6-8 L; abbreviated as `eluate fraction II` hereafer). The eluate fraction I and the eluate fraction II were separately concentrated to dryness to give 2.7 and 3.0 g of a crude powder, respectively. The crude powder from the eluate fraction I (2.7 g) was submitted to column chromatography on Dowex 50W x 8 (pyridine form, manufactured by Dow Chemicals Co.; 200 mL) and eluted with 0.2 M pyridine-acetate buffer (pH 6.0). In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-containing fractions (eluate fractions 520-1140 mL) were eluted. The validoxylamine G-containing eluate fractions were concentrated to dryness under reduced pressure, to give a white powder (0.8 g) of validoxylamine G.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Validoxylamine G
Reactant of Route 2
Validoxylamine G
Reactant of Route 3
Validoxylamine G
Reactant of Route 4
Validoxylamine G
Reactant of Route 5
Validoxylamine G
Reactant of Route 6
Validoxylamine G

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.